Propylboronic acid
CAS No.: 17745-45-8
Cat. No.: VC21076489
Molecular Formula: C3H9BO2
Molecular Weight: 87.92 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17745-45-8 |
---|---|
Molecular Formula | C3H9BO2 |
Molecular Weight | 87.92 g/mol |
IUPAC Name | propylboronic acid |
Standard InChI | InChI=1S/C3H9BO2/c1-2-3-4(5)6/h5-6H,2-3H2,1H3 |
Standard InChI Key | JAQOMSTTXPGKTN-UHFFFAOYSA-N |
SMILES | B(CCC)(O)O |
Canonical SMILES | B(CCC)(O)O |
Melting Point | 107.0 °C |
Introduction
Structure and Physical Properties of Propylboronic Acid
Molecular Structure
Propylboronic acid has the molecular formula C₃H₉BO₂, with a molecular weight of 87.91 g/mol . Structurally, it features a propyl chain (CH₃CH₂CH₂-) directly bonded to a boron atom that also carries two hydroxyl groups. The boron atom exhibits sp² hybridization with a trigonal planar geometry, where the three substituents (one propyl group and two hydroxyl groups) are arranged around the boron atom at approximately 120° angles .
The vacant p orbital on the boron atom lies perpendicular to this plane, contributing to the compound's Lewis acidic character. This electronic arrangement allows propylboronic acid to accept electron pairs from Lewis bases, potentially transforming the boron center from a trigonal planar (sp²) to a tetrahedral (sp³) geometry upon complexation .
Physical Properties
Propylboronic acid typically appears as white flakes or a crystalline solid . Its key physical properties are summarized in Table 1.
Table 1: Physical Properties of Propylboronic Acid
Due to its hygroscopic nature, propylboronic acid tends to absorb moisture from the air. This property, combined with its air sensitivity, necessitates special storage conditions, typically under an inert atmosphere at low temperatures (below -20°C) .
Chemical Properties
Acidity and Lewis Acid Character
The pKa of propylboronic acid is estimated to be around 10.4-10.5, which is comparable to other alkylboronic acids . This places it as less acidic than arylboronic acids, which typically have pKa values around 8.8-9.3 . This difference in acidity is attributed to the electron-donating nature of the alkyl group compared to aryl substituents, which makes the boron atom less electrophilic and consequently decreases the acid strength .
Complexation and Esterification
A distinguishing feature of propylboronic acid is its ability to form reversible covalent complexes with various diols, saccharides, and other molecules containing 1,2- or 1,3-diols . This property arises from the Lewis acidic nature of the boron atom, which can coordinate with oxygen atoms in diols to form cyclic boronate esters .
Propylboronic acid readily undergoes esterification reactions with diols such as pinacol, catechol, or sugars, forming cyclic boronate esters. These esters are frequently used as protected forms of the boronic acid due to their enhanced stability compared to the free boronic acid . The general reaction involves the condensation of the boronic acid with a diol, accompanied by the loss of two water molecules:
R-B(OH)₂ + HO-R'-OH → R-B(O₂R') + 2H₂O
For propylboronic acid, this reaction leads to the formation of propylboronate esters that are often more stable and easier to handle than the parent boronic acid .
Anhydride Formation
Propylboronic acid, like other boronic acids, can undergo self-condensation to form cyclic trimeric anhydrides known as boroxines . This reaction involves the condensation of three boronic acid molecules with the elimination of three water molecules:
3 R-B(OH)₂ → (R-BO)₃ + 3H₂O
The resulting boroxine contains a six-membered B₃O₃ ring with alternating boron and oxygen atoms, where each boron atom also carries the original propyl substituent . This dehydration process can occur spontaneously under certain conditions, such as heating or under vacuum, which can complicate the handling and characterization of boronic acids .
Synthesis Methods
Traditional Synthetic Routes
Several synthetic methods are available for the preparation of propylboronic acid. These include:
From Organometallic Reagents
One common approach involves the reaction of organolithium or organomagnesium (Grignard) reagents with trialkyl borates followed by hydrolysis . For propylboronic acid, this typically involves:
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Preparation of propyllithium or propylmagnesium bromide
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Reaction with trimethyl or triethyl borate at low temperature
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Acidic hydrolysis to yield the boronic acid
The reaction can be represented as:
CH₃CH₂CH₂-Li + B(OR)₃ → CH₃CH₂CH₂-B(OR)₂ + RO-Li
CH₃CH₂CH₂-B(OR)₂ + 2H₂O → CH₃CH₂CH₂-B(OH)₂ + 2ROH
From Diboron Reagents
Another approach utilizes diboron reagents, such as bis(pinacolato)diboron (B₂pin₂), in transition metal-catalyzed borylation reactions . This method often involves the coupling of propyl halides with the diboron reagent under palladium or copper catalysis, followed by hydrolysis of the resulting boronate ester .
Modern Synthetic Approaches
Recent advances in synthetic methodologies have expanded the toolkit for preparing propylboronic acid and other boronic acid derivatives:
Photochemical Methods
Photochemical approaches have been developed for the synthesis of alkylboronic acids, including propylboronic acid. These methods often involve the photolysis of N-tosylhydrazones to generate diazoalkanes, which can then undergo carboborylation reactions with boronic acids . This approach allows for the mild synthesis of boronic acid derivatives under ambient conditions, potentially avoiding the protodeboronation issues that can occur under harsher reaction conditions .
Flow Chemistry
Flow chemistry techniques have been applied to the synthesis of boronic acids through bromine-lithium exchange reactions . This approach helps to control the reaction conditions precisely, suppressing side reactions such as protonation and butylation, and favoring the desired borylation pathway .
Applications and Reactions
Organic Synthesis
Propylboronic acid serves as a valuable building block in organic synthesis, particularly in carbon-carbon bond-forming reactions . Its primary applications include:
Suzuki-Miyaura Coupling
The most prominent application of propylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, where it reacts with aryl or vinyl halides or triflates in the presence of a palladium catalyst to form new carbon-carbon bonds . This reaction is widely used in the synthesis of complex organic molecules, natural products, and pharmaceuticals .
The general reaction can be represented as:
CH₃CH₂CH₂-B(OH)₂ + R-X → CH₃CH₂CH₂-R + B(OH)₂X
Where R-X represents an aryl or vinyl halide or triflate, and the reaction is catalyzed by a palladium complex in the presence of a base.
Homologation Reactions
Propylboronic acid can undergo homologation reactions, where the carbon chain is extended by one or more carbon atoms . This approach is valuable for building more complex molecular structures while maintaining the boronic acid functionality for subsequent transformations .
Other Coupling Reactions
Beyond the Suzuki coupling, propylboronic acid can participate in various other transformations, including:
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Chan-Lam coupling for C-N, C-O, and C-S bond formation
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Petasis reactions for the synthesis of amines and amino acids
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Hayashi-Miyaura conjugate additions to α,β-unsaturated carbonyl compounds
Medicinal Chemistry and Biological Applications
Although less extensively studied than some arylboronic acids, propylboronic acid and its derivatives have potential applications in medicinal chemistry:
Prodrug Development
The ability of boronic acids to form reversible complexes with diols makes them attractive for prodrug development, where the boronic acid moiety can serve as a trigger for drug release under specific physiological conditions .
Enzyme Inhibition
Boronic acids, including alkylboronic acids like propylboronic acid, can function as enzyme inhibitors by forming reversible covalent bonds with active site nucleophiles, particularly the hydroxyl groups of serine residues in serine proteases .
Sensing Applications
The selective binding of boronic acids to sugars and glycoproteins has led to their use in sensing applications, particularly for glucose monitoring . While arylboronic acids are more commonly used in this context, alkylboronic acids like propylboronic acid can also participate in similar recognition processes .
Current Research and Future Prospects
Current research on propylboronic acid and related alkylboronic acids continues to expand their applications in various fields:
Advanced Synthetic Methods
Research is ongoing to develop more efficient and selective methods for synthesizing alkylboronic acids, including propylboronic acid . These efforts aim to address challenges such as stability, selectivity, and functional group compatibility, particularly through the development of mild reaction conditions that prevent unwanted side reactions like protodeboronation .
Biomedical Applications
The unique properties of boronic acids, including their ability to form reversible covalent bonds with diols, continue to inspire research into their biomedical applications . For propylboronic acid and other alkylboronic acids, potential areas of development include:
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Drug delivery systems utilizing boronic acid-diol interactions
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Biosensing platforms for the detection of biomolecules
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Novel therapeutic agents, particularly enzyme inhibitors
Materials Science
Boronic acid-modified nanomaterials represent an emerging area of research with applications in sensing, imaging, and drug delivery . The incorporation of boronic acid moieties, including alkylboronic acids like propylboronic acid, into carbon-based nanomaterials such as carbon dots and graphene oxide has shown promise for creating multifunctional materials with unique recognition properties .
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